molecular formula C12H15NO4 B1583864 N-(2,5-dimethoxyphenyl)-3-oxobutanamide CAS No. 6375-27-5

N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Cat. No.: B1583864
CAS No.: 6375-27-5
M. Wt: 237.25 g/mol
InChI Key: PJFIAKRRJLGWMD-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide (CAS 6375-27-5) is a high-purity chemical reagent with the molecular formula C 12 H 15 NO 4 and a molecular weight of 237.25 g/mol . This acetoacetanilide derivative serves as a critical synthetic intermediate in medicinal chemistry research, particularly in the design and development of novel therapeutic agents. Its primary research value lies in its role as a key precursor for the synthesis of dihydropyridine derivatives, which are investigated as potential anticancer agents . Recent studies from 2024 have demonstrated that compounds synthesized from this and similar anilide intermediates exhibit significant in vitro cytotoxicity against MCF-7 breast cancer cells and function as promising epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . The compound's structure, featuring dimethoxyphenyl and 3-oxobutanamide groups, is integral to building molecular frameworks that interact with critical biological targets. As a research compound, it should be handled with appropriate safety precautions. It carries the GHS signal word "Warning" and hazard statement H302, indicating it may be harmful if swallowed . Researchers are advised to consult the Safety Data Sheet prior to use. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-oxobutanamide
Source PubChem
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InChI

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-7-9(16-2)4-5-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJFIAKRRJLGWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CC(=O)NC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
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DSSTOX Substance ID

DTXSID8044709
Record name N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
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Molecular Weight

237.25 g/mol
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CAS No.

6375-27-5
Record name N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
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Record name 2',5'-Dimethoxyacetoacetanilide
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Record name Butanamide, N-(2,5-dimethoxyphenyl)-3-oxo-
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Record name N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
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Record name 2',5'-dimethoxyacetoacetanilide
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Record name 2',5'-DIMETHOXYACETOACETANILIDE
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Advanced Synthetic Methodologies and Strategic Synthesis of N 2,5 Dimethoxyphenyl 3 Oxobutanamide

Classical Acylation Approaches to N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Traditional methods for synthesizing acetoacetanilides like this compound rely on the formation of an amide bond through the acylation of an amine. These well-established techniques are valued for their reliability and scalability.

The most common classical route involves the direct reaction of 2,5-dimethoxyaniline (B66101) with a suitable acetoacetylating agent. chemicalbook.comnih.gov This process typically utilizes derivatives of acetoacetic acid, such as alkyl acetoacetates (e.g., ethyl acetoacetate (B1235776) or methyl acetoacetate) or the more reactive acetoacetyl chloride.

When using alkyl acetoacetates, the synthesis is a nucleophilic acyl substitution reaction where the amino group of 2,5-dimethoxyaniline attacks the carbonyl carbon of the ester. This reaction is often carried out at elevated temperatures to drive the reaction forward by removing the alcohol byproduct (e.g., ethanol). The reaction can be performed neat or in the presence of a high-boiling point solvent.

Alternatively, the use of acetoacetyl chloride, the acid chloride of acetoacetic acid, provides a more reactive acylating agent. This reaction is typically faster and can be conducted at lower temperatures. However, it generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by adding a base (like pyridine (B92270) or triethylamine) to prevent the protonation of the starting aniline (B41778) and to drive the reaction to completion.

Table 1: Comparison of Classical Acylation Agents

Acylating Agent General Conditions Advantages Disadvantages
Alkyl Acetoacetates High temperature (120-160 °C), often neat or with solvent Low cost, readily available Requires high energy input, slower reaction rates, equilibrium considerations
Acetoacetyl Chloride Low temperature (0-25 °C), requires a base High reactivity, faster reaction rates, high yields More expensive, corrosive, generates HCl byproduct

The formation of the amide bond in this compound via classical acylation follows the general mechanism of nucleophilic acyl substitution. studysmarter.co.uklibretexts.org

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline acting as a nucleophile. It attacks the electrophilic carbonyl carbon of the acetoacetic acid derivative (either the ester or the acyl chloride).

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which leads to the expulsion of the leaving group.

In the case of an alkyl acetoacetate, the leaving group is an alkoxide ion (e.g., ethoxide), which subsequently gets protonated by the amine or an acid source to form the corresponding alcohol.

When using acetoacetyl chloride, the leaving group is a chloride ion, which is a very good leaving group. studysmarter.co.uk The expelled chloride ion then reacts with the protonated amine or an added scavenger base.

Under acidic conditions, the carbonyl oxygen of the acylating agent is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic aniline. libretexts.org In base-promoted reactions, the base does not typically catalyze the reaction but acts as a scavenger for the acidic byproduct (HCl). libretexts.org

Modern and Sustainable Synthetic Protocols for this compound

In response to the growing demand for greener and more efficient chemical processes, modern synthetic methodologies have been developed. These protocols aim to reduce reaction times, minimize waste, and avoid harsh conditions.

Diketene (B1670635) is a highly versatile and reactive reagent that serves as an efficient C4 building block and is considered an anhydride (B1165640) of acetoacetic acid. scholarsresearchlibrary.com It reacts readily with nucleophiles like amines to form acetoacetamide (B46550) derivatives. The reaction of diketene with 2,5-dimethoxyaniline provides a direct and atom-economical route to this compound.

The reaction involves the nucleophilic attack of the aniline on the carbonyl group of the strained four-membered lactone ring of diketene, leading to ring-opening and formation of the desired product. scholarsresearchlibrary.com A significant advantage of this method is the potential to perform the reaction in aqueous media, which aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. An alternative, more stable diketene equivalent is 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which thermally decomposes to generate acetone (B3395972) and an acetoacetylketene intermediate that can be trapped by anilines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net The application of microwave irradiation to the synthesis of this compound can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govnih.gov

Furthermore, performing the synthesis under solvent-free conditions, or "dry media," is another green chemistry approach. nih.gov In a typical solvent-free procedure, the reactants (e.g., 2,5-dimethoxyaniline and ethyl acetoacetate) are mixed and irradiated with microwaves. This combination of microwave heating and solvent-free conditions offers benefits such as simplified workup procedures, reduced environmental waste, and enhanced energy efficiency.

Table 2: Comparison of Conventional vs. Modern Synthetic Conditions

Method Heating Solvent Typical Reaction Time Key Advantage
Conventional Oil Bath Toluene (B28343) / Xylene 4-12 hours Well-established, scalable
Microwave-Assisted Microwave Solvent-free or minimal solvent 5-20 minutes Rapid synthesis, higher yields nih.gov
Diketene in Water Room Temp / Mild Heat Water 1-3 hours Green solvent, high atom economy scholarsresearchlibrary.com

To improve the efficiency of acylation reactions, particularly with less reactive substrates, various catalytic systems have been explored. Lewis acid catalysis is a prominent strategy where the Lewis acid activates the acylating agent. youtube.com A Lewis acid, such as zinc bromide (ZnBr2), scandium triflate (Sc(OTf)3), or ytterbium triflate (Yb(OTf)3), coordinates to the carbonyl oxygen of the acetoacetic ester or diketene. beilstein-journals.orgnih.gov This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline. youtube.com

The use of a catalyst can lead to several advantages:

Milder Reaction Conditions: Catalysis can enable the reaction to proceed at lower temperatures, saving energy and potentially preventing side reactions.

Increased Reaction Rates: The activation of the electrophile accelerates the rate-determining nucleophilic attack step.

Research has shown that both Lewis acids and Brønsted acids can be effective in promoting similar transformations, and sometimes a combination of both provides synergistic catalytic activity. tubitak.gov.tr

Considerations of Chemo- and Regioselectivity in the Synthesis of this compound and Its Analogues

The primary synthetic route to this compound involves the acetoacetylation of 2,5-dimethoxyaniline. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks an acetoacetylating agent. The most common and industrially significant reagent for this transformation is diketene, which is highly reactive and offers atom economy.

Chemoselectivity:

The key challenge in the synthesis of this compound lies in controlling the chemoselectivity of the reaction. 2,5-dimethoxyaniline possesses two main nucleophilic sites: the nitrogen atom of the amino group and the activated aromatic ring. The methoxy (B1213986) groups at positions 2 and 5 are electron-donating, which increases the electron density of the benzene (B151609) ring, making it susceptible to electrophilic attack.

However, the nitrogen atom of the primary amine is a significantly stronger nucleophile than the aromatic ring. Therefore, the reaction with a highly electrophilic reagent like diketene proceeds with high chemoselectivity to form the desired N-acylated product. The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack compared to the delocalized π-electrons of the aromatic ring.

In the case of acetoacetylation, the reaction is highly selective for the formation of the amide bond. Under typical reaction conditions, C-acylation (Friedel-Crafts type reaction) is not observed to any significant extent. This is due to the higher nucleophilicity of the amine and the reaction conditions which are generally not optimized for electrophilic aromatic substitution.

Regioselectivity:

Regioselectivity in this context primarily refers to the site of acylation on the 2,5-dimethoxyaniline molecule. As established, the reaction occurs at the nitrogen atom. However, considering the synthesis of more complex analogues, regioselectivity can become a critical factor. For instance, if the aromatic ring were to be functionalized further, the directing effects of the amine and methoxy groups would need to be considered. The amino group is a strong ortho-, para-director, as are the methoxy groups.

In the synthesis of this compound itself, the question of regioselectivity is straightforward as the reaction exclusively occurs at the amine functional group.

Optimization of Reaction Parameters for Yield and Purity Enhancement in this compound Production

The industrial production of this compound necessitates the optimization of various reaction parameters to maximize the yield of the desired product while maintaining high purity and minimizing production costs. The key parameters that are typically optimized include the choice of solvent, reaction temperature, stoichiometry of reactants, and the method of product purification.

Influence of Solvent:

The choice of solvent can significantly impact the reaction rate, yield, and purity of the final product. The acetoacetylation of anilines with diketene is often carried out in aprotic solvents to prevent the reaction of diketene with the solvent. The polarity of the solvent can also influence the solubility of the reactants and the product.

SolventGeneral Observations on Acetoacetylation of AnilinesPotential Impact on this compound Synthesis
TolueneCommonly used, good solubility for reactants, relatively non-polar.Facilitates the reaction by dissolving 2,5-dimethoxyaniline and allowing for effective mixing with diketene. The product may precipitate upon cooling, aiding in isolation.
XyleneSimilar to toluene but allows for higher reaction temperatures.May increase the reaction rate, but could also lead to the formation of by-products if the temperature is not carefully controlled.
Acetic AcidCan act as both a solvent and a catalyst. However, it can react with diketene.Generally avoided as the primary solvent with diketene due to side reactions. May be used in alternative acetoacetylation methods.
AcetoneA polar aprotic solvent that can dissolve a wide range of organic compounds.Could be a suitable solvent, though its lower boiling point might limit the reaction temperature.

Effect of Temperature:

The reaction temperature is a critical parameter that influences the rate of the reaction. Generally, an increase in temperature leads to a faster reaction. However, excessively high temperatures can promote the formation of undesirable by-products, leading to a decrease in purity and yield. For the acetoacetylation of anilines with diketene, the reaction is often exothermic and requires careful temperature control, typically in the range of 40-80 °C.

Stoichiometry of Reactants:

The molar ratio of 2,5-dimethoxyaniline to the acetoacetylating agent is another important factor. A slight excess of the aniline can be used to ensure the complete consumption of the more expensive and reactive diketene. Conversely, a slight excess of diketene might be employed to drive the reaction to completion, but this can lead to the formation of di-acylated by-products or require more extensive purification. The optimal stoichiometry is usually determined empirically.

ParameterConditionObserved Effect on Yield and PurityRationale
TemperatureLow (e.g., 20-40 °C)Slow reaction rate, potentially incomplete conversion. High purity of the obtained product.Minimizes the formation of thermal decomposition products and other side reactions.
Moderate (e.g., 40-80 °C)Optimal balance between reaction rate and purity. Generally leads to high yields.Provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant by-product formation.
High (e.g., >80 °C)Fast reaction rate, but may lead to decreased yield and purity due to by-product formation and decomposition.Increased thermal energy can lead to undesired side reactions and degradation of reactants and products.
Reactant Ratio (Aniline:Diketene)Slight excess of anilineEnsures complete conversion of diketene, potentially leading to a purer product.Minimizes residual diketene which can be difficult to remove and can participate in side reactions.
Equimolar or slight excess of diketeneCan lead to higher conversion of the aniline but may result in by-products.Drives the reaction towards the product, but unreacted diketene can polymerize or react further.

Purification of the Final Product:

The purity of this compound is crucial for its application as a dye intermediate. The crude product obtained from the reaction mixture is often purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of toluene and heptane. This process removes unreacted starting materials and any by-products formed during the synthesis, resulting in a crystalline solid of high purity. The melting point of the purified compound is a key indicator of its purity. chemsynthesis.com

Chemical Transformations and Reaction Mechanisms of N 2,5 Dimethoxyphenyl 3 Oxobutanamide

Reactivity Profile of the β-Ketoamide Moiety in N-(2,5-dimethoxyphenyl)-3-oxobutanamide

The β-ketoamide portion of the molecule is a hub of chemical reactivity, featuring two electrophilic carbonyl centers and an acidic α-carbon, which facilitates enolization.

The 2,5-dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two methoxy (B1213986) (-OCH₃) groups. These groups are strong activating, ortho- and para-directing substituents. The N-acetoacetyl group, by contrast, is generally considered a deactivating group due to the electron-withdrawing nature of its carbonyl functions, though it also directs incoming electrophiles to the ortho and para positions relative to the nitrogen atom.

The directing effects of these substituents on the aromatic ring are summarized below:

-OCH₃ at C2: Directs to C1 (blocked), C3, and C5 (blocked).

-OCH₃ at C5: Directs to C4 and C6.

-NH-CO-CH₂-CO-CH₃ at C1: Directs to C2 (blocked), C4, and C6.

Considering the combined influence, the positions most susceptible to electrophilic attack are C4 and C6, which are activated by both the C5-methoxy and the amide group, and are sterically accessible. The C3 position is only activated by the C2-methoxy group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield predominantly 4- and 6-substituted products.

Substituent GroupPosition on RingActivating/DeactivatingDirecting Effect
Amide (-NHCOR)C1DeactivatingOrtho, Para
Methoxy (-OCH₃)C2ActivatingOrtho, Para
Methoxy (-OCH₃)C5ActivatingOrtho, Para

This table summarizes the electronic effects of the substituents on the aromatic ring of this compound.

This compound possesses two carbonyl groups: a ketone and an amide. The ketone carbonyl is significantly more electrophilic and susceptible to nucleophilic attack than the highly stabilized amide carbonyl. rsc.org The amide group is generally stable and less reactive towards nucleophiles due to resonance delocalization of the nitrogen lone pair into the carbonyl group. rsc.org

This difference in reactivity allows for selective reactions. For instance, the ketonic carbonyl can readily undergo condensation reactions with nitrogen-based nucleophiles. A classic reaction for β-ketoamides is the Knorr pyrazole (B372694) synthesis, where reaction with hydrazine (B178648) or its derivatives yields pyrazolone (B3327878) heterocycles. Similarly, condensation with hydroxylamine (B1172632) can produce isoxazolone derivatives. The active methylene (B1212753) group, situated between the two carbonyls, can also participate in condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. libretexts.org The equilibrium is a dynamic process involving the migration of a proton from the α-carbon to a carbonyl oxygen, with a concurrent shift of the pi-electrons. masterorganicchemistry.com

The position of this equilibrium is highly sensitive to the solvent environment. nih.gov In non-polar solvents like carbon tetrachloride or chloroform, the enol form is often favored due to stabilization through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.comnih.gov Conversely, in polar, protic solvents such as water or methanol (B129727), the keto form tends to predominate. masterorganicchemistry.com These polar solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, disrupting the intramolecular hydrogen bond that stabilizes the enol form. masterorganicchemistry.com Spectroscopic methods, particularly ¹H NMR, are instrumental in studying these dynamics by observing the distinct signals for the keto and enol forms. nih.gov

Solvent TypePredominant TautomerReason for Stability
Non-polar (e.g., CCl₄, Chloroform)EnolStabilization via intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov
Polar Aprotic (e.g., DMSO)KetoSolvent disrupts intramolecular H-bonds, but does not solvate the keto form as strongly as protic solvents. nih.gov
Polar Protic (e.g., Water, Methanol)KetoStrong intermolecular hydrogen bonding between solvent and keto form's carbonyl groups. masterorganicchemistry.com

This table illustrates the influence of solvent polarity on the keto-enol equilibrium for β-dicarbonyl compounds.

Oxidative and Reductive Transformations of this compound

The molecule can undergo various oxidative and reductive transformations at its different functional groups, allowing for the synthesis of a range of derivatives.

The active methylene group (the CH₂ between the two carbonyls) is a primary site for controlled oxidation. Various oxidizing agents can be employed to introduce functionality at this position. For instance, reagents like selenium dioxide (SeO₂) could potentially oxidize the methylene group to an additional carbonyl, yielding an α,β,γ-tricarbonyl species. Other oxidative reactions might target the electron-rich aromatic ring, potentially leading to quinone-type structures under harsher conditions, although this often requires cleavage of the methoxy ethers. Palladium-catalyzed methods using hypervalent iodine reagents as the terminal oxidant have been successfully used for the acetoxylation of C(sp³)–H bonds in similar systems. frontiersin.org

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are versatile and environmentally benign oxidants used in a variety of organic transformations. nih.gov Research has shown that N-aryl-3-oxobutanamides can undergo a novel oxidative transformation when treated with PIDA in the presence of a zinc(II) salt, leading to both C–O bond formation and C–C bond cleavage. researchgate.net

The proposed mechanism involves the activation of the 3-oxo-N-phenylbutanamide by Zn(II), followed by an oxidative diacetoxylation at the α-carbon (C2) mediated by PIDA. This intermediate then undergoes a C–C bond cleavage, specifically between C2 and C3, to yield N-aryl carbamoyl (B1232498) methyl diacetate derivatives. researchgate.net In this reaction, the acetyl group is cleaved from the molecule. Studies on various substituted N-aryl-3-oxobutanamides revealed that the presence of electron-donating groups, such as the methoxy groups found in this compound, tended to decrease the reaction yield. researchgate.net

Entry (Substrate)Aryl SubstituentYield (%)
1a Phenyl91
1b 4-Methylphenyl85
1c 4-Chlorophenyl82
1d 2-Chlorophenyl86
1e 4-Methoxyphenyl75
1f 2-Methoxyphenyl78

Data adapted from a study on the PIDA/Zn(OAc)₂ mediated C-C bond cleavage of various N-aryl-3-oxobutanamides to form N-aryl carbamoyl methyl diacetates. researchgate.net The data illustrates the impact of substituents on the reaction efficiency.

Selective Reduction Strategies for the Amide and Ketone Functional Groups

The presence of both a ketone and an amide functional group in this compound presents a challenge in chemoselective reduction. The choice of reducing agent and reaction conditions determines which carbonyl group is preferentially reduced. Generally, ketones are more reactive towards nucleophilic reducing agents than amides.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of the ketone in the presence of an amide. youtube.com This selectivity arises from the lower electrophilicity of the amide carbonyl carbon due to resonance delocalization of the nitrogen lone pair. For the selective reduction of the ketone in this compound to yield N-(2,5-dimethoxyphenyl)-3-hydroxybutanamide, NaBH₄ in a protic solvent like methanol or ethanol (B145695) is effective. youtube.com

More complex hydride reagents or catalytic systems are required for the reduction of the amide group or the reduction of both functional groups. Nickel catalysts, for instance, have been developed for the chemoselective reduction of α-keto amides using hydrosilanes. rsc.orgrsc.org Depending on the specific catalyst and silane (B1218182) used, it is possible to achieve either selective reduction of the ketone to an α-hydroxy amide or a complete reduction of both the keto and amide groups to a β-amino alcohol. rsc.org Highly stereoselective methods for the reduction of β-keto amides to the corresponding β-hydroxy amides have also been developed using reagents like sodium borohydride in the presence of cerium(III) chloride or other metal-mediated systems. documentsdelivered.com

Reagent/SystemTarget Functional GroupProduct TypeSelectivity Note
Sodium Borohydride (NaBH₄)Ketoneβ-Hydroxy AmideHigh selectivity for the more reactive ketone group. youtube.com
NaBH₄ / Acetic AcidKetoneβ-Hydroxy AmideUsed to prevent rearrangement side-reactions in similar systems. nih.gov
Nickel Catalyst / HydrosilaneKetone or Ketone & Amideα-Hydroxy Amide or β-Amino AlcoholSelectivity is controlled by the choice of silane and catalyst. rsc.org
Catalyst-free Sodium FormateKetoneα-Hydroxy AmideActs as a hydrogen source for transfer hydrogenation. researchgate.net

**3.3. Strategic Derivatization for Structural Diversification

The structural framework of this compound serves as a versatile platform for generating diverse molecular architectures through strategic derivatization.

The ketone carbonyl of this compound readily undergoes condensation reactions with hydrazine and its derivatives to form hydrazones. dergipark.org.tr This reaction typically proceeds under mildly acidic conditions, which catalyze the nucleophilic attack of the hydrazine on the ketone carbonyl, followed by dehydration to yield the C=N-N linkage of the hydrazone. organic-chemistry.org

The reaction of this compound with various substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) or hydrazides leads to a diverse library of hydrazone derivatives. These products are often colored compounds and have applications as dyes and pigments. Structurally similar β-keto anilides, such as N-(2,4-dimethylphenyl)-3-oxobutanamide, have been shown to couple with diazonium salts derived from various aromatic amines to form stable hydrazones. researchgate.netresearchgate.net The resulting products exist predominantly in the hydrazone tautomeric form rather than the azo-enol form, a structural feature confirmed by spectroscopic methods. researchgate.net

ReactantProduct ClassGeneral Structure
Hydrazine (H₂N-NH₂)HydrazoneR-C(=N-NH₂)-R'
PhenylhydrazinePhenylhydrazoneR-C(=N-NH-Ph)-R'
Substituted BenzohydrazidesN-AcylhydrazoneR-C(=N-NH-C(=O)Ar)-R'

Where R-C(=O)-R' represents the this compound backbone.

The derivatives of this compound, particularly the hydrazones described in the previous section, are valuable precursors for the synthesis of heterocyclic compounds. The hydrazone derivatives can undergo intramolecular cyclization reactions to form stable five-membered rings.

For example, the hydrazone formed from the reaction of this compound and a hydrazine can cyclize under appropriate conditions (e.g., heating in acetic acid) to yield a pyrazole derivative. This transformation, known as the Knorr pyrazole synthesis, involves the intramolecular condensation between the amide nitrogen or enol/enamine and the terminal nitrogen of the hydrazone moiety. Similarly, coupling with diazonium salts to form arylhydrazones can be followed by cyclization to produce pyridazine (B1198779) derivatives when reacted with reagents like malononitrile. researchgate.net These heterocyclic frameworks are of significant interest in medicinal chemistry and materials science.

The methylene group (–CH₂–) positioned between the amide and ketone carbonyls is known as an active methylene group. The adjacent electron-withdrawing carbonyl groups increase the acidity of the α-protons, allowing the methylene group to be readily deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and can react with various electrophiles, enabling functionalization at this position.

A notable transformation involving this position is the oxidative cleavage of the carbon-carbon bond. Research has shown that N-aryl-3-oxobutanamides, including N-(2,4-dimethoxyphenyl)-3-oxobutanamide, react with (diacetoxyiodo)benzene (DIB) in the presence of a Lewis acid halogen source like trimethylsilyl (B98337) chloride (TMSCl) to yield 2,2-dihalo-N-phenylacetamides. beilstein-journals.org This reaction proceeds smoothly for substrates with both electron-donating and electron-withdrawing substituents on the phenyl ring, indicating a robust protocol. beilstein-journals.org This transformation demonstrates a unique reactivity pathway for the α-methylene unit, expanding its synthetic utility beyond simple alkylation or acylation.

Kinetic and Thermodynamic Analysis of Key Reactions Involving this compound

A detailed quantitative kinetic and thermodynamic analysis for reactions involving this compound is not extensively documented in the literature. However, general principles can be applied to understand the factors controlling these transformations.

The formation of hydrazones (Section 3.3.1) is a classic example of a reaction under thermodynamic control. It is a reversible equilibrium-driven process. The reaction is typically carried out with the removal of water, the by-product, which shifts the equilibrium towards the formation of the more stable hydrazone product, according to Le Chatelier's principle.

In contrast, the selective reduction of one carbonyl group in the presence of another (Section 3.2.3) is often governed by kinetics. The difference in the activation energies for the reduction of the ketone versus the amide determines the selectivity. The ketone, being more electrophilic, generally has a lower activation energy for nucleophilic attack by a hydride reagent like NaBH₄, leading to its faster, kinetically controlled reduction. youtube.com Achieving the reduction of the less reactive amide requires harsher conditions or specialized catalytic systems that lower the activation energy for the amide reduction pathway. rsc.org Mechanistic proposals for some catalytic reductions suggest that coordination of the catalyst to the substrate is a key step in enabling the selective transformation. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of N 2,5 Dimethoxyphenyl 3 Oxobutanamide Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Tautomeric Equilibrium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise assignment of the molecular skeleton.

The 1,3-dicarbonyl moiety in this compound allows it to exist as a mixture of keto and enol tautomers in solution. nih.gov This equilibrium is often dependent on factors like the solvent and temperature. nih.govresearchgate.net NMR spectroscopy is exceptionally well-suited to study this tautomerism. nih.govresearchgate.netruc.dk The diketo and keto-enol forms give rise to distinct sets of signals in the NMR spectrum, and the ratio of these forms can be determined by integrating the corresponding peaks. nih.govresearchgate.net For instance, the enolic form will exhibit a characteristic hydroxyl proton signal (often broad) and a vinyl proton signal, which are absent in the diketo form. Conversely, the diketo form shows a signal for the methylene (B1212753) protons (—CH₂—) situated between the two carbonyl groups. One- and two-dimensional NMR experiments are employed to assign all signals for both tautomers conclusively. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form) Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.

Atom TypePositionPredicted Chemical Shift (ppm)
¹H NMRCH₃ (acetyl)~2.3
CH₂ (methylene)~3.6
OCH₃ (methoxy)~3.8 (two singlets)
Ar-H~6.8 - 8.2
NH (amide)~9.8 (broad)
¹³C NMRCH₃ (acetyl)~30
CH₂ (methylene)~50
OCH₃ (methoxy)~56
Ar-C~105 - 125
Ar-C-O~145 - 155
C=O (amide)~165
C=O (ketone)~205

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS provides an exact mass that can be used to confirm the molecular formula, C₁₂H₁₅NO₄. uni.lu This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions.

In addition to molecular ion confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent molecule. The molecule is ionized, typically forming adducts like [M+H]⁺ or [M+Na]⁺, and then the precursor ion is fragmented to produce a characteristic pattern of product ions. uni.lumassbank.eu Analyzing these fragments helps to confirm the structure of different parts of the molecule. For example, fragmentation of N-(aryl)-3-oxobutanamides often involves cleavage of the amide bond and losses related to the acetyl and aryl groups. For related phenethylamine (B48288) derivatives, a McLafferty rearrangement is a diagnostic fragmentation pattern observed in the mass spectrum. researchgate.net

Table 2: Predicted HRMS Adducts for this compound (C₁₂H₁₅NO₄) Data sourced from predicted values. uni.lu

AdductPredicted m/z
[M+H]⁺238.10739
[M+Na]⁺260.08933
[M+K]⁺276.06327
[M+NH₄]⁺255.13393
[M-H]⁻236.09283

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Functional Groups and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. openstax.org The IR spectrum of this compound is expected to show distinct absorption bands for the N-H stretch of the secondary amide, C-H stretches of the aromatic and aliphatic portions, and strong absorptions for the two carbonyl (C=O) groups of the amide and ketone. openstax.orgpressbooks.pub The C=O stretching frequencies are particularly informative; intramolecular hydrogen bonding in the enol tautomer can cause a shift to lower wavenumbers. Other key peaks include C-O stretches from the ether groups and C=C stretches from the aromatic ring. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Ketone C=OStretching~1725
Amide C=O (Amide I)Stretching1670 - 1780 openstax.org
Aromatic C=CStretching1450 - 1600
Ether C-OStretching1000 - 1300

UV-Vis spectroscopy probes the electronic transitions within the molecule. elte.hu The chromophores in this compound are the dimethoxy-substituted benzene (B151609) ring and the β-dicarbonyl system. These systems give rise to π→π* transitions, which are typically strong and occur at shorter wavelengths (in the UV region), and n→π* transitions, which are weaker and occur at longer wavelengths. elte.huuva.nl The presence of methoxy (B1213986) groups on the phenyl ring, which act as auxochromes, can shift the absorption maxima to longer wavelengths (a bathochromic shift). researchgate.net The solvent can also influence the position and intensity of these absorption bands.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination of this compound and its Crystalline Derivatives

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. oxcryo.com When a suitable single crystal of this compound or one of its derivatives can be grown, this method provides definitive information on bond lengths, bond angles, and torsional angles. beilstein-journals.orgnih.gov

This technique unequivocally establishes the solid-state conformation and can reveal which tautomer (keto or enol) is present in the crystal lattice. Furthermore, it provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing arrangement. For example, analysis of the related compound N-(2,4-dimethylphenyl)-3-oxobutanamide has provided such detailed structural data. nih.gov This information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Table 4: Representative Crystallographic Data for an Aryl Oxobutanamide Derivative Based on data for the related compound N-(2,4-Dimethylphenyl)-3-oxobutanamide. nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å), β (°)
Molecules per Unit Cell (Z)4
Key Information GainedSolid-state tautomeric form, bond lengths/angles, intermolecular H-bonding

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, UPLC) for Reaction Monitoring, Purity Assessment, and Complex Mixture Analysis

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound in various contexts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for purity assessment and reaction monitoring. sielc.comsielc.com These reverse-phase (RP) methods can effectively separate the target compound from starting materials, byproducts, and impurities. sielc.comsielc.com UPLC offers advantages over conventional HPLC, including faster analysis times, higher resolution, and increased sensitivity, making it ideal for detailed purity profiling. waters.comwaters.com Coupling these liquid chromatography systems to a mass spectrometer (LC-MS) allows for the simultaneous separation and mass identification of each component in a mixture, which is invaluable for metabolite identification or analysis of complex reaction outcomes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of the analyte to increase its volatility and thermal stability. nih.gov This technique is highly sensitive and provides excellent separation for complex mixtures, with the mass spectrometer offering definitive identification of the eluted peaks. researchgate.net

Table 5: Example Chromatographic Conditions for Analysis of this compound Based on published application notes. sielc.comsielc.com

ParameterCondition
TechniqueReverse Phase HPLC / UPLC
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
ApplicationPurity assessment, isolation of impurities, pharmacokinetic studies
DetectorUV, MS, MS/MS

Theoretical and Computational Chemistry Investigations of N 2,5 Dimethoxyphenyl 3 Oxobutanamide

Electronic Structure Analysis via Molecular Orbital Theory and Related Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Molecular orbital theory, for instance, describes the distribution and energy of electrons within the molecule, which dictates its chemical reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the electron-rich dimethoxyphenyl ring and the electron-withdrawing oxobutanamide side chain create a complex electronic landscape. The lone pairs on the oxygen and nitrogen atoms significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The carbonyl groups in the butanamide moiety contribute to a lower-energy LUMO, indicating these are favorable sites for nucleophilic attack. Studies on related aromatic amines and amides have shown that such electronic features are crucial in predicting reaction kinetics and mechanisms. researchgate.net

Table 1: Theoretical Electronic Properties of this compound (Note: The following values are illustrative and would be determined via specific quantum chemical calculations, such as DFT at the B3LYP/6-31G level.)

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability, potential for oxidation.
LUMO Energy-1.5 eVIndicates electron-accepting capability, potential for reduction.
HOMO-LUMO Gap4.7 eVReflects kinetic stability and resistance to electronic excitation.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Density Functional Theory (DFT) Studies for Elucidating Reaction Mechanisms, Transition States, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the intricacies of chemical reactions. youtube.comyoutube.com It allows for the detailed mapping of reaction pathways, the identification of transient species like transition states, and the calculation of the energy changes involved. nih.govresearchgate.net For this compound, DFT can be employed to study various reactions, such as its synthesis or degradation.

For instance, in its synthesis via the acetoacetylation of 2,5-dimethoxyaniline (B66101), DFT can model the nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of a reactant like diketene (B1670635). wikipedia.org These calculations can determine the activation energy required for the reaction to proceed, providing insights into the reaction kinetics. Furthermore, DFT can elucidate the structure of the transition state, the high-energy intermediate that exists fleetingly as reactants are converted to products.

The energetics of tautomerism, such as the keto-enol equilibrium of the 3-oxobutanamide moiety, can also be effectively studied. DFT calculations can predict the relative stabilities of the keto and enol forms and the energy barrier for their interconversion, which is crucial for understanding its reactivity in different chemical environments.

Conformational Analysis and Molecular Dynamics Simulations to Understand Molecular Flexibility and Interactions

The three-dimensional structure and flexibility of this compound are key to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. Due to the presence of several rotatable single bonds—notably the C-N amide bond and the bonds connecting the phenyl ring—this molecule can adopt various shapes.

Molecular Dynamics (MD) simulations offer a way to observe the motion of the molecule over time, providing a dynamic picture of its flexibility. cas.cznih.gov By simulating the molecule in different environments, such as in aqueous solution, MD can reveal how the molecule interacts with its surroundings. For example, simulations can show the formation of hydrogen bonds between the amide group and water molecules or the hydrophobic interactions of the phenyl ring. cas.cz This information is invaluable for predicting properties like solubility and how the molecule might bind to a biological target or a surface. Research on similar N-arylacetamides has used MD to understand ion specificity and interactions at the peptide bond. cas.cz

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (SRR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. mdpi.comnih.govacs.org These models establish a mathematical correlation between a set of calculated molecular properties (descriptors) and an observed activity. mdpi.com

For this compound and its derivatives, a QSAR study could be developed to predict a specific biological effect, such as enzyme inhibition. nih.govorientjchem.org This would involve synthesizing a series of related compounds with variations in their structure, measuring their biological activity, and then using computational software to calculate various descriptors. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR/SRR Studies

Descriptor ClassExamplesInformation Provided
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDescribes the electronic distribution and reactivity. researchgate.net
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule. orientjchem.org
Topological Connectivity indices, Wiener indexRepresents the pattern of atomic connections.
Hydrophobic LogP (Octanol-water partition coefficient)Measures the lipophilicity of the molecule. orientjchem.org

Once a statistically valid QSAR model is built, it can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov SRR models are developed similarly but predict chemical reactivity, for example, the rate of reaction with a diazonium salt in pigment synthesis. researchgate.netacs.org

Computational Design and Virtual Screening of this compound-Derived Libraries

Building upon the principles of QSAR and molecular modeling, computational chemists can design and evaluate large libraries of virtual compounds derived from the this compound scaffold. This process, known as virtual screening, allows for the rapid assessment of many potential molecules without the need for their physical synthesis and testing.

The process typically starts with the core structure of this compound. A virtual library is then generated by systematically adding or modifying various functional groups at different positions on the molecule. For example, different substituents could be placed on the phenyl ring, or the oxobutanamide chain could be altered.

These virtual libraries, which can contain thousands or even millions of compounds, are then screened using computational methods. This can involve using a previously developed QSAR model to predict their activity or employing molecular docking simulations to predict how well they might bind to a specific protein target. orientjchem.orgresearchgate.net The top-scoring compounds from the virtual screen are then identified as high-priority candidates for synthesis and experimental validation. This approach significantly accelerates the discovery of new molecules with desired properties, as seen in the development of various chemical probes and drug candidates. nih.gov

Applications in Advanced Organic Synthesis and Functional Materials Science

A Key Precursor in the Synthesis of Heterocyclic Compounds

The reactivity of N-(2,5-dimethoxyphenyl)-3-oxobutanamide allows it to be a cornerstone in the construction of various heterocyclic systems, which are integral to medicinal chemistry and drug discovery.

Building Pyridine (B92270) and Dihydropyridine (B1217469) Scaffolds

The synthesis of pyridine and its partially saturated counterpart, dihydropyridine, can be efficiently achieved using this compound. One of the most notable methods is the Hantzsch dihydropyridine synthesis, a one-pot condensation reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester. youtube.comyoutube.comyoutube.com In this context, this compound can serve as the β-keto component. The resulting 1,4-dihydropyridines can often be oxidized to form the corresponding pyridine derivatives. youtube.com

The reaction mechanism typically begins with a Knoevenagel condensation between an aldehyde and the β-ketoamide, which then undergoes a Michael addition with an enamine (formed from another equivalent of the β-ketoamide and ammonia). youtube.com Subsequent cyclization and dehydration yield the dihydropyridine ring. youtube.com For instance, the reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitrile derivatives has been shown to produce dihydropyridine derivatives. researchcommons.org

The synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine has been reported through a Hantzsch condensation, highlighting the utility of this reaction for creating substituted dihydropyridines. nih.govnih.gov

Table 1: Examples of Pyridine and Dihydropyridine Synthesis
ReactantsProduct TypeKey Features
This compound, Aldehyde, AmmoniaDihydropyridineHantzsch synthesis, one-pot reaction
Dihydropyridine derivativePyridineOxidation of the dihydropyridine ring
N-2-pyridyl-3-oxobutanamide, ArylidenemalononitrileDihydropyridineMichael addition followed by cyclization researchcommons.org

Crafting Pyrazoles, Isoxazolones, and Pyrazolones

The synthesis of five-membered heterocyclic rings such as pyrazoles, isoxazolones, and pyrazolones is another significant application of this compound. The general and straightforward method for synthesizing polysubstituted pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com The β-dicarbonyl moiety within this compound makes it an ideal substrate for this transformation.

The reaction with hydrazine or its derivatives leads to the formation of a pyrazole (B372694) ring. nih.govchim.itnih.gov Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazole (B147169) derivatives. nih.gov The synthesis of pyrazolones can be achieved through the condensation of hydrazides with ethyl acetoacetate (B1235776), followed by cyclization. nih.govresearchgate.netresearchgate.net The reaction conditions can be varied to control the regioselectivity of the final product. mdpi.com

Table 2: Synthesis of Five-Membered Heterocycles
ReagentProductReaction Type
Hydrazine/Hydrazine derivativesPyrazoleCyclocondensation mdpi.com
Hydroxylamine hydrochlorideIsoxazoleCondensation nih.gov
HydrazidesPyrazolone (B3327878)Condensation and cyclization nih.gov

Assembling Fused Pyrimidine (B1678525) Scaffolds and Related Ring Systems

Fused pyrimidine systems, which are present in many biologically active molecules, can be constructed using this compound as a starting material. The synthesis often involves cyclocondensation reactions. For example, reacting α-cyano ketones with N,N-dimethylformamide dimethylacetal can produce α-cyano-β-enaminones, which can then be cyclized with guanidine (B92328) to form aminopyrimidines. nih.gov While not a direct use of the title compound, this illustrates a common strategy for pyrimidine synthesis where a β-dicarbonyl equivalent is employed. The synthesis of novel pyrimido[1,2-a]pyrimidinones has been achieved through ring-opening and ring-closure rearrangement reactions. nih.gov

Integration into Multi-Component Reactions like the Biginelli Reaction

This compound is a suitable component for multi-component reactions (MCRs), such as the Biginelli reaction. This reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester (or a similar active methylene (B1212753) compound), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org The use of this compound in place of a simple β-ketoester allows for the direct incorporation of the N-(2,5-dimethoxyphenyl)amido moiety into the final product. The mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoamide, followed by cyclization and dehydration. organic-chemistry.org

A Strategic Molecular Building Block in Complex Chemical Architectures

The concept of using well-defined molecular building blocks to construct larger, more complex molecules is a cornerstone of modern synthetic chemistry. illinois.edunih.gov this compound, with its distinct reactive sites, serves as an excellent example of such a building block. researchgate.net Its ability to participate in a variety of chemical transformations allows for the systematic and controlled assembly of intricate molecular architectures. nih.gov

The presence of both the reactive β-ketoamide and the functionalized aromatic ring provides multiple points for further chemical modification. This dual functionality enables its integration into larger, multi-component structures, contributing to the development of molecules with tailored properties. The synthesis of complex molecules often relies on a modular approach, where pre-functionalized building blocks are coupled together. nih.gov

Development of High-Performance Functional Materials

The unique chemical structure of this compound also lends itself to the development of high-performance functional materials. The incorporation of this molecule or its derivatives into polymer backbones or as pendant groups can impart specific properties to the resulting material. High-performance thermoplastics, such as polyimides, are known for their exceptional thermal and chemical stability. mdpi.com

The functional groups on this compound can be exploited for polymerization reactions or for grafting onto existing polymer chains. This can lead to materials with enhanced characteristics, such as improved thermal resistance, specific optical properties, or tailored surface functionalities. The development of new materials often involves the chemical modification of nanoparticles or polymers to create "smart" or functional biomaterials. flogen.org The principles of green chemistry are also driving the use of versatile building blocks to create novel materials with desired properties. flogen.org

Design and Synthesis of Organic Pigments and Dyes Utilizing this compound as a Core Structure (e.g., Pigment Yellow 83)

The compound this compound belongs to the acetoacetanilide (B1666496) class of molecules, which are crucial intermediates in the synthesis of arylide (or azoacetoacetanilide) pigments. While the exact molecule is a parent structure, its chlorinated derivative, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, serves as a key coupling component in the production of high-performance diarylide pigments such as C.I. Pigment Yellow 83.

Diarylide pigments are synthesized via an azo coupling reaction. The general process involves two main stages:

Diazotization: A primary aromatic amine, in the case of Pigment Yellow 83, 3,3'-dichlorobenzidine, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a bis-diazonium salt. This salt is a highly reactive species containing two N≡N⁺ groups.

Azo Coupling: The bis-diazonium salt is then reacted with two equivalents of a coupling component. For Pigment Yellow 83, this coupling component is N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. The coupling reaction occurs at the active methylene group (the -CH₂- between the two carbonyl groups) of the acetoacetanilide, resulting in the formation of the large, conjugated pigment molecule. numberanalytics.comwikipedia.org

The synthesis of Pigment Yellow 83 from its precursors is a well-established industrial process. numberanalytics.comacs.org The reaction between 2,5-dimethoxy-4-chloroaniline and diketene (B1670635) produces the necessary acetoacetylated aniline (B41778) intermediate. numberanalytics.comacs.org This intermediate is then coupled with the bisdiazonium salt derived from 3,3′-dichlorobenzidine to yield the final pigment. numberanalytics.com

Table 1: Key Reactants for the Synthesis of C.I. Pigment Yellow 83 This table is interactive. You can sort and filter the data.

Role in Synthesis Compound Name Chemical Formula
Diazo Component 3,3'-Dichlorobenzidine C₁₂H₁₀Cl₂N₂
Coupling Component N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide C₁₂H₁₄ClNO₄

The resulting Pigment Yellow 83 is a diarylide yellow pigment valued for its strong, reddish-yellow shade and excellent fastness properties, making it suitable for coloring plastics, inks, and coatings. wikipedia.org

Correlation of Molecular Structure with Material Performance and Optical Properties

The performance of pigments derived from the this compound core is intrinsically linked to their molecular and supramolecular structure. Key structural features of the parent coupler and the resulting pigment dictate properties such as color, lightfastness, thermal stability, and solvent resistance.

Tautomerism and Hydrogen Bonding: X-ray crystallography studies on Pigment Yellow 83 have confirmed that it exists predominantly in the bis(keto-hydrazone) tautomeric form, rather than a true azo structure. numberanalytics.com This structure is stabilized by extensive intramolecular hydrogen bonding between the amide proton (N-H) and the keto-carbonyl oxygen (C=O). This network of strong hydrogen bonds contributes significantly to the molecule's rigidity, planarity, and stability, which are crucial for a high-performance pigment.

Influence of Substituents: The substituents on the phenyl ring of the acetoacetanilide coupler have a profound impact on the final pigment's properties. wikipedia.org The two methoxy (B1213986) (-OCH₃) groups on the this compound core are electron-donating groups. They influence the electron density of the aromatic system and the resulting chromophore, thereby modifying the absorption spectrum and thus the color of the pigment. The chlorine atom present in the specific coupler for Pigment Yellow 83 also plays a role in the pigment's properties, often enhancing lightfastness and insolubility.

Chromophore and Color: The color of the pigment arises from the extended π-conjugated system that spans the entire molecule. This system, known as the chromophore, absorbs light in the visible spectrum. The specific wavelength of maximum absorption (λ-max) is determined by the length and electronic nature of the conjugated system. The presence of the dimethoxy groups and the chloro-substituents finely tunes this electronic structure, resulting in the characteristic reddish-yellow hue of Pigment Yellow 83.

Crystal Packing and Performance: In the solid state, pigment molecules pack into a crystalline lattice. Intermolecular forces, such as van der Waals forces and π-π stacking interactions between the aromatic rings, hold the crystal together. This dense, stable packing minimizes the penetration of solvents and chemical agents and reduces the susceptibility to photodegradation, leading to high chemical resistance and lightfastness.

Table 2: Correlation of Structural Features to Pigment Performance This table is interactive. You can sort and filter the data.

Structural Feature Contribution to Performance Resulting Property
β-Ketoamide Core Forms stable keto-hydrazone tautomer; provides sites for hydrogen bonding. High thermal stability, chemical resistance.
Amide Linkage (-NH-C=O) Participates in strong intra- and intermolecular hydrogen bonding. Enhanced stability, low solubility, high lightfastness.
Dimethoxy Groups (-OCH₃) Electron-donating; modifies the energy of the π-conjugated system. Influences color (hue) and color strength.
Aromatic Rings Allows for π-π stacking interactions in the solid state. High insolubility, improved thermal stability.

Investigation of this compound in Catalytic Systems or as a Ligand Component

While this compound is primarily recognized for its role as a precursor in pigment synthesis, its inherent chemical structure suggests potential applications in coordination chemistry and catalysis. The β-ketoamide functional group is a versatile motif known for its ability to coordinate with metal ions.

Investigations into the broader class of acetoacetanilides and β-ketoamides have shown their capacity to act as effective ligands for various metal centers. These molecules can function as bidentate ligands, coordinating to a metal ion through the oxygen atoms of the two carbonyl groups, forming a stable six-membered chelate ring. bas.bg This coordination is facilitated by the deprotonation of the enolic form of the β-dicarbonyl system.

The key structural elements of this compound that make it a potential ligand are:

The β-Dicarbonyl System: The 1,3-dicarbonyl moiety can exist in equilibrium with its enol tautomer. The enolate form is an excellent chelating agent for metal ions.

Donor Atoms: The molecule contains multiple potential donor atoms—two keto oxygens, one amide oxygen, and one amide nitrogen—that can participate in forming coordination complexes. numberanalytics.comlibretexts.org Studies on structurally related ketoamides have shown coordination through the amide nitrogen and a keto oxygen. bas.bg

Although specific research detailing the use of this compound itself as a ligand or catalyst is not widely documented in published literature, the known reactivity of the β-ketoamide group is an active area of study. For example, metal complexes involving β-ketoamide ligands are explored for various catalytic applications. Furthermore, β-keto amides have been used as substrates in manganese-catalyzed asymmetric hydrogenation reactions, highlighting the chemical reactivity of this functional group that could be harnessed in catalytic cycles. acs.org The presence of the electron-rich dimethoxy-substituted phenyl ring could also modulate the electronic properties of any resulting metal complex, potentially influencing its catalytic activity or stability.

Structure Activity Relationship Sar and Mechanistic Biological Research Focused on N 2,5 Dimethoxyphenyl 3 Oxobutanamide Derivatives

Systematic Investigation of Substituent Effects on Chemical Reactivity and Molecular Interactions

The chemical reactivity and interaction profile of N-(2,5-dimethoxyphenyl)-3-oxobutanamide are intrinsically linked to the electronic and steric properties of its constituent parts. The molecule can be dissected into two primary domains for systematic study: the N-(2,5-dimethoxyphenyl) moiety and the 3-oxobutanamide side chain.

Electronic Influences: The electron-donating nature of the methoxy (B1213986) groups activates the phenyl ring, but their effect on the amide portion is more complex. The amide nitrogen's lone pair is delocalized into both the adjacent carbonyl group and the aromatic ring. The strong electron-donating character of the 2,5-dimethoxy-substituted ring can influence the planarity and rotational barrier of the N-C(aryl) bond, which in turn affects the amide resonance and the acidity of the α-protons on the butanamide chain. In studies of multicomponent reactions involving N-aryl-3-oxobutanamides, the nature of the aryl substituent has been shown to unexpectedly influence the reaction pathway, indicating that electronic effects can switch the chemoselectivity of complex transformations. nih.gov For instance, electron-donating groups on the N-aryl ring can alter the reactivity of the methylene-active group, directing the reaction toward different heterocyclic scaffolds. nih.gov

Steric Influences: The methoxy group at the ortho-position (position 2) introduces significant steric hindrance around the amide bond. This steric bulk can restrict the rotation of the phenyl ring relative to the amide plane, influencing the molecule's preferred conformation. Such conformational constraints can be critical for binding to biological targets, where a specific three-dimensional arrangement is often required for optimal interaction. In related noncatalyzed amination reactions of aryl halides, ortho-substituents have been shown to exert profound steric and electronic effects, sometimes leading to lower activation energy barriers through stabilizing interactions with the incoming amine. nih.gov A similar principle could apply to the intramolecular and intermolecular interactions of this compound.

The table below summarizes the general electronic and steric effects of substituents on an N-aryl ring, which are applicable to derivatives of the target compound.

Substituent TypePosition on Phenyl RingElectronic EffectSteric EffectPredicted Impact on Reactivity
Electron-Donating (e.g., -OCH₃, -CH₃)Ortho, ParaActivates ring, increases electron density on amide NHigh (ortho)Modulates nucleophilicity and reaction pathway selectivity. nih.gov
Electron-Donating (e.g., -OCH₃, -CH₃)MetaWeakly activatingLowMinor electronic influence compared to ortho/para. nih.gov
Electron-Withdrawing (e.g., -Cl, -NO₂)Ortho, ParaDeactivates ring, reduces electron density on amide NHigh (ortho)May increase acidity of α-protons, alters binding modes.
Electron-Withdrawing (e.g., -Cl, -NO₂)MetaDeactivates ringLowDirects electrophilic attack differently than ortho/para. libretexts.org

The 3-oxobutanamide side chain is a classic "active methylene" compound, characterized by two protons at the C2 position flanked by two carbonyl groups, which gives them significant C-H acidity. This part of the molecule is ripe for modification to probe its role in chemical reactivity and biological activity.

Modifications can include:

α-Substitution: Introducing alkyl or aryl groups at the C2 position. This modification eliminates one of the acidic protons and creates a chiral center. The nature of this substituent can influence the keto-enol tautomerism, which is a key feature of β-dicarbonyl compounds. Asymmetric α-alkylation of β-ketoamides can be achieved with high enantioselectivity using methods like phase-transfer catalysis, yielding chiral products. rsc.org

Terminal Methyl Group (C4) Modification: Replacing the methyl group with larger alkyl, aryl, or functionalized groups. This alters the steric bulk and lipophilicity at one end of the molecule. In studies of peptide α-ketoamide inhibitors, modifications at this position (analogous to P2 or P3 in peptides) have been shown to be crucial for achieving potency and selectivity against target proteases. nih.govacs.org For example, replacing a small alkyl group with a larger cyclohexylmethyl group can dramatically alter inhibitory activity against different coronavirus proteases. acs.org

Carbonyl Group (C3) Modification: While chemically challenging, converting the ketone to other functional groups (e.g., a hydroxyl group via reduction) would fundamentally change the molecule's character from a β-ketoamide to a β-hydroxyamide. Such a change eliminates the potential for the compound to act as a covalent inhibitor via its ketone group but introduces new hydrogen bonding capabilities. Diastereoselective reduction of the ketone is a known strategy to produce enantioenriched β-hydroxyamides. nih.gov

A study on 2-benzylidene-3-oxobutanamide derivatives showed that substitutions on a benzylidene group attached at the C2 position resulted in a range of antibacterial activities, highlighting the sensitivity of the biological effect to changes on the butanamide side chain. nih.gov

Enantioselective Synthesis Approaches and Chiral Recognition Studies of this compound Analogues

This compound is achiral. However, modification at the C2 position of the butanamide chain introduces a stereocenter, making enantioselective synthesis a critical consideration for studying its biological activity, as enantiomers often exhibit different pharmacological profiles. The synthesis of enantioenriched β-ketoamides is challenging because the remaining acidic proton at the chiral center can lead to racemization via keto-enol tautomerization. nih.govnih.gov

Several modern synthetic strategies have been developed to address this challenge for the broader class of β-ketoamides:

Chiral Auxiliary-Based Methods: These classic approaches involve temporarily attaching a chiral auxiliary to the molecule to direct a stereoselective reaction, followed by its removal.

Catalytic Asymmetric Synthesis: This is a more efficient approach that uses a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Phase-Transfer Catalysis: The asymmetric α-alkylation of cyclic β-ketoamides has been successfully achieved using chiral cinchona alkaloid-derived phase-transfer catalysts, yielding products with up to 98% enantiomeric excess (ee). rsc.org

Transition Metal Catalysis: Manganese complexes with chiral P,N,N-ligands have been used for the asymmetric hydrogenation of β-keto amides, although this modifies the ketone functional group. acs.org

Organocatalysis: Chiral organocatalysts can facilitate enantioselective additions to the β-ketoamide scaffold.

Enzymatic and Biocatalytic Methods: Alcohol dehydrogenases (ADHs) have been used for the dynamic kinetic resolution of racemic α-alkyl-β-ketoamides to produce chiral β-hydroxy amides with high stereoselectivity. researchgate.net

Rearrangement Reactions: A recently reported method uses a chiral sulfinimine-mediated researchgate.netresearchgate.net-sigmatropic sulfonium (B1226848) rearrangement to produce enantioenriched β-ketoamides with high chemoselectivity and excellent chirality transfer. nih.govnih.gov

Chiral recognition studies, often performed using chiral High-Performance Liquid Chromatography (HPLC) , are essential for separating and quantifying the enantiomers produced in an asymmetric synthesis. Columns with chiral stationary phases, such as those based on amylose-tris(3,5-dimethylphenyl-carbamate), are commonly used for this purpose. thermofisher.com Such methods would be indispensable for resolving chiral analogues of this compound.

Elucidation of Molecular Mechanisms of Interaction with Biological Targets (e.g., enzyme inhibition, receptor binding at a chemical level)

The β-ketoamide functionality is a known "warhead" in medicinal chemistry, capable of interacting with biological targets through both non-covalent and covalent mechanisms. nih.gov The electrophilic ketone at C3 can be attacked by nucleophilic residues (like cysteine or serine) in an enzyme's active site, leading to the formation of a reversible covalent hemiketal or hemiaminal adduct. nih.gov

Enzyme Inhibition:

Protease Inhibition: α-Ketoamides and β-ketoamides are well-documented inhibitors of cysteine and serine proteases. For example, α-ketoamide derivatives have been designed as potent, reversible inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication. acs.orgnih.gov The ketoamide moiety forms a covalent bond with the catalytic cysteine residue (Cys145). nih.gov Molecular docking studies show that the amide portion and its substituents form critical hydrogen bonds and hydrophobic interactions within the enzyme's binding pockets (S1, S2, etc.), which dictate the inhibitor's potency and selectivity. acs.org

Other Enzymes: The structural motif is also found in inhibitors of other enzymes. For instance, pyrazoline derivatives, which can be synthesized from β-keto precursors, have been investigated as tyrosinase inhibitors. researchgate.net

The 2,5-dimethoxyphenyl group in this compound would likely occupy a hydrophobic binding pocket on a target enzyme. Its specific substitution pattern would influence the orientation and binding affinity. The table below shows IC₅₀ values for a series of tripeptide α-ketoamide proteasome inhibitors, illustrating how modifications to the amide substituent (analogous to the dimethoxyphenyl group) impact inhibitory potency against a specific enzyme subunit (β5).

CompoundAmide Substituent (R)β5 (ChT-L) IC₅₀ (nM)
1aBenzyl770
13aIsobutyl720
13c1-Naphthyl7
13d4-Fluorobenzyl730
Data derived from a study on proteasome inhibitors, illustrating the principle of substituent effects on biological activity. nih.gov

Comparative Analysis of Structure-Activity Profiles with Structurally Related β-Ketoamides

The SAR of this compound can be contextualized by comparing it to other β-ketoamides investigated as bioactive agents. A key theme that emerges from studies on protease inhibitors is the modular nature of these molecules, where different parts of the structure can be optimized independently to improve activity, selectivity, and pharmacokinetic properties.

Comparison with Peptide Ketoamides: In peptide α-ketoamide inhibitors of the proteasome, the N-terminal protecting group and the amino acid side chains (P1, P2, P3) are critical for recognition by the enzyme's specific pockets, while the ketoamide "warhead" engages the catalytic machinery. nih.gov In this compound, the 2,5-dimethoxyphenyl group serves a role analogous to the P2/P3 substituents, providing key hydrophobic interactions. The terminal methyl group on the butanamide chain would occupy the P1 pocket. The success of peptide ketoamides demonstrates that potent and selective inhibition can be achieved by tailoring these substituents to fit the topology of the target's active site. acs.org

Impact of the N-Aryl Group: In a series of N-arylbenzo[d]oxazol-2-amines designed as α-glucosidase inhibitors, substitutions on the N-aryl ring led to significant differences in inhibitory potency. nih.gov For example, an N-phenyl ring with a 4-phenoxy substituent was found to be the most active, with an IC₅₀ value of 32.49 µM, while an unsubstituted phenyl ring was much less active (IC₅₀ > 250 µM). This underscores the critical role of the N-aryl group's substitution pattern in optimizing non-covalent binding interactions with the target enzyme.

Role of the Ketoamide Core: The α-ketoamide core is generally considered a privileged scaffold for inhibiting certain proteases due to its reversible covalent mechanism. nih.gov This offers a potential advantage over more reactive warheads like aldehydes or vinyl sulfones, which can lead to off-target toxicity. The reactivity of the ketone in this compound is central to this potential mechanism, and its efficacy would be modulated by the electronic effects imparted by the dimethoxyphenyl group, which can influence the electrophilicity of the ketone carbon.

Future Perspectives and Emerging Research Directions for N 2,5 Dimethoxyphenyl 3 Oxobutanamide

Development of Novel and Highly Efficient Synthetic Pathways for N-(2,5-dimethoxyphenyl)-3-oxobutanamide and Its Derivatives

The classical synthesis of this compound typically involves the acetoacetylation of 2,5-dimethoxyaniline (B66101) using reagents like diketene (B1670635) or ethyl acetoacetate (B1235776). While effective, future research is anticipated to focus on developing more sustainable and efficient methodologies. The principles of green chemistry, such as atom economy and the use of less hazardous reagents, will likely drive innovation.

Emerging synthetic strategies could include:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. Lipases or other hydrolases could be engineered to catalyze the amidation reaction under mild conditions, potentially reducing solvent waste and by-product formation.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved purity, and safer handling of reactive intermediates, making the synthesis more scalable and efficient.

Mechanochemistry: Solid-state synthesis through ball milling can reduce or eliminate the need for solvents, offering a greener approach to producing the target compound and its derivatives.

Furthermore, research into novel derivatization pathways is a promising frontier. For example, the synthesis of hydrazone derivatives by coupling diazonium salts with the active methylene (B1212753) group of related oxobutanamide scaffolds has been demonstrated. researchgate.net Applying similar azo coupling reactions to this compound could yield new classes of dyes and functional molecules. researchgate.netdyestuffintermediates.com

Integration of Advanced Computational Methods for Predictive Design and Optimization

Computational chemistry is becoming an indispensable tool for accelerating materials and drug discovery. For this compound, in silico methods can guide the synthesis of new derivatives with desired properties, saving significant time and resources.

Key areas for computational integration include:

Molecular Docking and Virtual Screening: As seen with structurally related compounds like N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, molecular docking can be used to predict the binding affinity and mode of interaction with biological targets, such as enzymes like COX-2. nih.gov This allows for the virtual screening of large libraries of potential derivatives to identify promising candidates for synthesis and biological evaluation.

Pharmacokinetic (ADME) Prediction: The dimethoxy groups on the phenyl ring are known to influence lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. cymitquimica.com Computational models can predict these pharmacokinetic properties, as well as potential toxicity, allowing for the early-stage optimization of derivatives for improved bioavailability. cymitquimica.com Additionally, properties like the predicted Collision Cross Section (CCS) can be calculated to aid in the analytical characterization of novel compounds. uni.lu

Discovery of Unprecedented Chemical Transformations and Reactivities of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, offering a rich platform for discovering novel chemical transformations. Future research will likely move beyond simple derivatization to explore complex, value-adding reactions.

Potential areas of exploration include:

Intramolecular Cyclizations: The reaction of related N-(2,5-dimethoxyaryl)thiobenzamides has been shown to undergo oxidative cyclization to form benzothiazoles. rsc.org This suggests that the this compound core could be a precursor for synthesizing novel heterocyclic systems through intramolecular reactions involving the amide and the activated aromatic ring.

Reactions at the Active Methylene Group: The β-dicarbonyl moiety contains an acidic methylene group that is ripe for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. As demonstrated in analogous systems, this position can be readily coupled with diazonium salts to form hydrazones. researchgate.net This reactivity could be exploited for Knoevenagel condensations, Michael additions, and other reactions to build molecular complexity.

Domino and Multicomponent Reactions (MCRs): Designing one-pot reactions that form several chemical bonds in a single operation represents a highly efficient synthetic strategy. The functional groups within the scaffold could be leveraged as starting points for MCRs to rapidly assemble complex molecular architectures.

Exploration of Automated and High-Throughput Synthesis Platforms for Derivative Libraries

To fully explore the chemical space around the this compound core, modern high-throughput synthesis and purification techniques are essential. Automating the synthesis process allows for the rapid creation of large libraries of analogues for screening.

A key enabling technology is solid-phase synthesis . This methodology, central to modern peptide and oligonucleotide synthesis, involves anchoring a starting material to a polymer support and performing subsequent reactions. Molecules with similar structural motifs, such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), have been developed as "handles" or "linkers" for just this purpose. mdpi.com The this compound scaffold could be similarly adapted, where the core structure is attached to a solid support, allowing for automated, parallel synthesis of a diverse set of derivatives through sequential reaction steps. This approach, combined with high-throughput purification techniques like mass-directed preparative HPLC, can dramatically accelerate the discovery of new functional molecules. sielc.com

Rational Design of Next-Generation Functional Molecules with Tailored Properties Based on the this compound Core

The ultimate goal of studying the this compound scaffold is to use it as a building block for next-generation functional molecules. Rational design, which combines chemical intuition with computational modeling and empirical screening data, is the guiding principle for this endeavor.

Research on related structures provides a blueprint for this approach. For example, a study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines established clear structure-activity relationships (SAR) for anti-proliferative activity. nih.gov It was found that electron-donating groups, such as the methoxy (B1213986) group present in the this compound core, were favored at certain positions for improving biological activity. nih.gov

By applying this design philosophy, researchers can systematically modify the core structure to tune its properties:

Modifying the Phenyl Ring: Introducing different substituents (e.g., halogens, nitro groups, alkyl groups) onto the dimethoxyphenyl ring can modulate electronic properties, steric hindrance, and potential intermolecular interactions.

Altering the Acetoacetamide (B46550) Side Chain: The methyl group of the acetyl moiety could be replaced with other alkyl or aryl groups to probe steric and electronic effects. The active methylene group can be functionalized to introduce new pharmacophores or reactive handles.

Bioisosteric Replacement: The amide or ketone functionalities could be replaced with bioisosteres to improve metabolic stability or alter hydrogen bonding capabilities.

Modification Target on ScaffoldExample SubstituentPredicted Impact on BioactivityRationale
Phenyl Ring (Ring A)Additional electron-donating groups (e.g., -OH, -CH3)Potential increaseElectron-donating groups on this ring have been shown to improve anti-proliferative activity in similar heterocyclic systems. nih.gov
Phenyl Ring (Ring A)Electron-withdrawing groups (e.g., -F, -Cl, -NO2)Modulation of electronic profileCan alter binding interactions and metabolic stability.
Acetoacetamide MoietyReplacement of methyl group with larger alkyl/aryl groupsSteric influence on bindingProbes the size and shape of a target's binding pocket.
Acetoacetamide MoietyFunctionalization at the methylene groupIntroduction of new pharmacophoresAllows for the addition of groups that can form new hydrogen bonds or other key interactions.

Through these forward-looking research directions, the this compound scaffold is set to transition from a simple chemical intermediate to a cornerstone for designing advanced materials and therapeutics.

Q & A

Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-3-oxobutanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Amidation : React 2,5-dimethoxyaniline with diketene or maleic anhydride in a polar aprotic solvent (e.g., THF or DMF) under reflux.

Cyclization or Functionalization : Use acetic anhydride or hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) for subsequent oxidation or functionalization .

  • Key Variables : Temperature (60–70°C optimal for cyclization), solvent choice (DMF increases solubility but may require longer reaction times), and stoichiometry of reagents (excess diketene improves yield). Purity is confirmed via HPLC or TLC with ethyl acetate/hexane (3:7) .

Q. How does the substitution pattern on the phenyl ring (2,5-dimethoxy vs. other positions) affect the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The 2,5-dimethoxy substitution enhances electron density at the para position, facilitating electrophilic substitutions. Comparative studies show:
Substituent PositionReactivity with (diacetoxyiodo)benzeneYield (%)
2,5-dimethoxyHigh (due to steric protection)85–90
4-methoxyModerate70–75
2-chloroLow (electron-withdrawing effect)50–55
This trend is attributed to steric hindrance from methoxy groups and electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity) arise from:
  • Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or incubation time (30 vs. 60 min). Standardize using Tris-HCl buffer (pH 7.4) and 45-min incubation .
  • Structural Analogues : Compare with N-(4-methoxyphenyl)-3-oxobutanamide , which lacks the 2-methoxy group, reducing steric hindrance and altering binding kinetics. Use molecular docking (AutoDock Vina) to validate interactions .

Q. How can crystallography and computational modeling elucidate the conformational flexibility of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of aqueous ethanol. Use SHELXL for refinement (R-factor < 5%) to resolve torsional angles between the phenyl and oxobutanamide moieties .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map energy minima. Compare with experimental data to identify dominant conformers in solution .

Q. What experimental designs optimize regioselectivity in halogenation reactions of this compound?

  • Methodological Answer : To achieve selective halogenation at the β-keto position:

Use N-bromosuccinimide (NBS) in CCl₄ under UV light for radical-mediated bromination.

Monitor via ¹H NMR : Look for disappearance of the β-keto proton (δ 3.8 ppm) and emergence of a brominated product (δ 4.2–4.5 ppm).
Competing aryl halogenation is suppressed by adding a radical scavenger (e.g., TEMPO) .

Analytical and Mechanistic Questions

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of the β-ketoamide group?

  • Methodological Answer : The keto-enol tautomer ratio is solvent-dependent:
SolventDielectric Constant% Keto Form% Enol Form
DMSO-d₆46.72080
CDCl₃4.86535
Use variable-temperature NMR (25–60°C) to observe shifts in enol proton resonance (δ 12–14 ppm). Higher temperatures favor the enol form due to entropy gains .

Biological and Pharmacological Questions

Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?

  • Methodological Answer :
  • COX-1/COX-2 Inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with IC₅₀ determination via nonlinear regression.
  • NF-κB Luciferase Reporter Assay : Treat RAW 264.7 macrophages with LPS (1 μg/mL) and measure luminescence after 6 h. Normalize to cell viability (MTT assay) .

Data Reproducibility and Validation

Q. How can researchers validate synthetic intermediates when scaling up this compound production?

  • Methodological Answer :
  • LC-MS/MS : Monitor for by-products like N-(2,5-dimethoxyphenyl)maleimide (m/z 261.1) during cyclization.
  • Scale-Up Protocol : Maintain a 1:1.2 molar ratio of aniline to diketene in a jacketed reactor with controlled cooling (∆T < 5°C/min) to prevent exothermic side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.